Potassium octyl hydrogen phosphate Potassium octyl hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 51404-72-9
VCID: VC16985104
InChI: InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H18KO4P
Molecular Weight: 248.30 g/mol

Potassium octyl hydrogen phosphate

CAS No.: 51404-72-9

Cat. No.: VC16985104

Molecular Formula: C8H18KO4P

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Potassium octyl hydrogen phosphate - 51404-72-9

Specification

CAS No. 51404-72-9
Molecular Formula C8H18KO4P
Molecular Weight 248.30 g/mol
IUPAC Name potassium;octyl hydrogen phosphate
Standard InChI InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1
Standard InChI Key VMUBRIXOHLRVGV-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCOP(=O)(O)[O-].[K+]

Introduction

Chemical Identity and Structural Features

Potassium octyl hydrogen phosphate belongs to the class of alkyl phosphate salts, distinguished by its potassium counterion and an eight-carbon alkyl chain. The molecular structure consists of a phosphate group (PO₄³⁻) bonded to an octyl hydrocarbon chain (C₈H₁₇), with one hydrogen atom retained on the phosphate moiety. This configuration imparts amphiphilic properties, enabling the compound to reduce surface tension at oil-water interfaces.

Molecular and Physical Properties

Key physical properties include:

PropertyValue
Molecular FormulaC₈H₁₈KO₄P
Molecular Weight248.298 g/mol
Boiling Point328.4°C
Flash Point152.4°C
SolubilityMiscible in polar solvents (e.g., water, ethanol)

The compound’s solubility profile is critical for its function as a surfactant, allowing it to stabilize emulsions in formulations ranging from detergents to pharmaceutical carriers.

Synthesis and Industrial Production

The synthesis of potassium octyl hydrogen phosphate involves a two-step process: phosphorylation of octyl alcohol followed by neutralization with potassium hydroxide.

Phosphorylation of Octyl Alcohol

Octyl alcohol (C₈H₁₇OH) reacts with phosphorus oxychloride (POCl₃) under anhydrous conditions, typically in the presence of a base such as pyridine to neutralize hydrochloric acid byproducts:

C₈H₁₇OH+POCl₃C₈H₁₇OPOCl₂+HCl\text{C₈H₁₇OH} + \text{POCl₃} \rightarrow \text{C₈H₁₇OPOCl₂} + \text{HCl}

This step requires rigorous temperature control (<90°C) to prevent side reactions .

Neutralization with Potassium Hydroxide

The intermediate product (C₈H₁₇OPOCl₂) is treated with aqueous potassium hydroxide (KOH), yielding the final product:

C₈H₁₇OPOCl₂+2KOHC₈H₁₇OPO(OK)+2HCl\text{C₈H₁₇OPOCl₂} + 2\text{KOH} \rightarrow \text{C₈H₁₇OPO(OK)} + 2\text{HCl}

Industrial-scale production employs continuous stirred-tank reactors (CSTRs) to optimize mixing and reaction efficiency. Post-synthesis purification involves filtration and crystallization to achieve >99% purity .

Physicochemical Behavior and Reactivity

Hydrolysis and Stability

In aqueous environments, potassium octyl hydrogen phosphate undergoes hydrolysis, particularly under acidic or alkaline conditions:

C₈H₁₇OPO(OK)+H₂OC₈H₁₇OH+KH₂PO₄\text{C₈H₁₇OPO(OK)} + \text{H₂O} \rightarrow \text{C₈H₁₇OH} + \text{KH₂PO₄}

This reaction limits its stability in extreme pH conditions but is advantageous in controlled drug release systems.

Surfactant Properties

The compound’s critical micelle concentration (CMC) is a key parameter in surfactant applications. Its octyl chain facilitates micelle formation, enabling the solubilization of hydrophobic compounds in aqueous media. Comparative studies with shorter-chain phosphates (e.g., potassium dihydrogen phosphate, KH₂PO₄) demonstrate superior emulsification efficiency due to the longer alkyl chain .

Industrial and Biomedical Applications

Detergents and Cleaning Agents

Potassium octyl hydrogen phosphate is widely used in industrial cleaners due to its ability to disrupt grease and oil matrices. Its biodegradability profile offers an advantage over synthetic surfactants like sodium dodecyl sulfate (SDS).

Pharmaceutical Formulations

In drug delivery systems, the compound enhances the solubility of hydrophobic active pharmaceutical ingredients (APIs). For example, it improves the bioavailability of antifungal agents like ketoconazole by forming stable micellar solutions.

Agricultural Adjuvants

The compound is incorporated into pesticide formulations to enhance droplet spread on plant surfaces. Field trials show a 15–20% increase in herbicide efficacy when combined with potassium octyl hydrogen phosphate.

Comparative Analysis with Related Compounds

Potassium Dihydrogen Phosphate (KH₂PO₄)

Unlike potassium octyl hydrogen phosphate, KH₂PO₄ lacks surfactant properties due to its short phosphate chain. It is primarily used in fertilizers and buffer solutions, with limited industrial versatility .

Sodium Octyl Sulfate

While structurally similar, sodium octyl sulfate exhibits higher aquatic toxicity, making potassium octyl hydrogen phosphate a preferred choice in eco-friendly formulations.

Future Directions and Research Gaps

Green Synthesis Methods

Current research explores enzyme-catalyzed phosphorylation to reduce reliance on hazardous reagents like POCl₃. Pilot studies using lipases show promising yields under mild conditions.

Targeted Drug Delivery

Ongoing trials investigate the compound’s potential in nanoparticle-based delivery systems for anticancer drugs. Preliminary data indicate enhanced tumor penetration and reduced systemic toxicity.

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